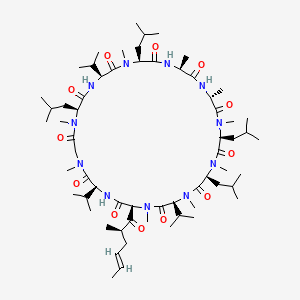
Valspodar
Descripción general
Descripción
Valspodar, also known as PSC833, is an experimental cancer treatment and chemosensitizer . It is a derivative of ciclosporin D (cyclosporin D). Its primary use is as an inhibitor of the efflux transporter P-glycoprotein . This compound has been used in trials studying the treatment of Cancer, Sarcoma, Leukemia, Lymphoma, and Breast Cancer, among others .
Synthesis Analysis
This compound, a cyclic undecapeptide anticancer drug derived from natural Cyclosporin D, was labelled with Carbon-14 in a nine-step synthesis .Molecular Structure Analysis
This compound is a small molecule with a molecular formula of C63H111N11O12 . Its molecular weight is 1214.6 g/mol . The IUPAC name of this compound is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone .Chemical Reactions Analysis
This compound has known human metabolites that include 9-(3-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone .Physical And Chemical Properties Analysis
This compound is a homodetic cyclic peptide . The density of this compound is approximately 1.0±0.1 g/cm3 . The boiling point is 1290.1±65.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Investigación Antiviral
Valspodar se ha identificado como un posible agente terapéutico contra la infección por citomegalovirus humano (CMV) . Limita la infección por CMV al disminuir la expresión del virus en las células infectadas . Es importante destacar que this compound limita el número de placas de CMV, lo que demuestra su capacidad para inhibir la diseminación viral . Esto sugiere que this compound podría ser un nuevo terapéutico anti-CMV que limita la infección viral al probablemente dirigirse a un factor del huésped .
Investigación sobre el Cáncer
Se ha estudiado this compound por sus efectos sobre el crecimiento intracerebral del glioblastoma humano U118-MG en ratones desnudos . Aumentó significativamente los niveles cerebrales de paclitaxel, un fármaco quimioterapéutico, al inhibir la glicoproteína P (p-gp) expresada en la barrera hematoencefálica . Esto llevó a una reducción del 90% de la carga tumoral .
Resistencia a los Fármacos
Se sabe que this compound modula la actividad de ABCB1 (p-gp), una proteína asociada con la resistencia a los fármacos . Al inhibir esta proteína, this compound puede aumentar la eficacia de ciertos fármacos, como el paclitaxel, que a menudo son resistidos por las células cancerosas .
Investigación sobre la Barrera Hematoencefálica
Se ha explorado la capacidad de this compound para aumentar la concentración de fármacos en el cerebro al inhibir la p-gp en la barrera hematoencefálica . Esta propiedad podría hacer que this compound sea útil en los tratamientos para las enfermedades cerebrales donde la administración de fármacos suele ser un desafío .
Mecanismo De Acción
Target of Action
Valspodar, also known as PSC833, is primarily used as an inhibitor of the efflux transporter P-glycoprotein . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption, distribution, and excretion of many drugs .
Mode of Action
This compound interacts with its target, P-glycoprotein, by binding to it and inhibiting its function . This inhibition prevents P-glycoprotein from pumping foreign substances out of cells, which can increase the intracellular concentration of certain drugs .
Biochemical Pathways
It is known that this compound’s primary action as a p-glycoprotein inhibitor can affect the pharmacokinetics of drugs that are substrates of p-glycoprotein .
Pharmacokinetics
As a p-glycoprotein inhibitor, this compound can affect the absorption, distribution, metabolism, and excretion (adme) properties of other drugs . By inhibiting P-glycoprotein, this compound can increase the bioavailability of drugs that are substrates of P-glycoprotein .
Result of Action
This compound’s inhibition of P-glycoprotein can lead to increased intracellular concentrations of certain drugs, potentially enhancing their therapeutic effects .
Safety and Hazards
When handling Valspodar, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYDFNKCBANTM-QCWCSKBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873386 | |
| Record name | Valspodar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121584-18-7 | |
| Record name | Valspodar [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121584187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valspodar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valspodar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALSPODAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7ZP55KF3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Valspodar is a potent and selective inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 (MDR1) gene. [, , , , , ]
A: this compound binds to P-gp, blocking its ability to efflux substrates from cells. This inhibition leads to increased intracellular accumulation of P-gp substrates, including many anticancer drugs. [, , , , ]
ANone: By inhibiting P-gp, this compound can:
- Reverse multidrug resistance (MDR) in cancer cells: Increased intracellular drug accumulation can restore sensitivity to chemotherapeutic agents in MDR cells. [, , , , , , , , ]
- Modulate drug distribution: P-gp inhibition can alter the pharmacokinetics of its substrates, potentially increasing their brain penetration and affecting their clearance. [, , , , ]
A: this compound ((3'-keto-Bmt1)-(Val2)-cyclosporin) has a molecular formula of C62H111N11O12 and a molecular weight of 1122.6 g/mol. [, ]
A: While the provided research papers do not contain specific spectroscopic data, this compound's structure has been confirmed through various analytical methods, including high-performance liquid chromatography (HPLC) and possibly nuclear magnetic resonance (NMR) spectroscopy, common techniques used for its characterization. [, , , , ]
A: Research indicates that the presence of Cremophor EL, a common solubilizing agent, in this compound formulations can alter its plasma protein binding and pharmacokinetics. [, ] Formulations without Cremophor EL have shown different pharmacokinetic profiles. []
ANone: This section is not applicable to this compound, as it is not a catalyst. This compound acts as an inhibitor of the P-gp transporter protein.
ANone: While the provided research primarily focuses on in vitro and in vivo studies, computational chemistry and modeling approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be valuable tools to further explore this compound's interactions with P-gp and optimize its structure for enhanced activity and selectivity.
A: this compound is a derivative of Cyclosporin A with modifications that reduce its immunosuppressive activity while enhancing its P-gp inhibitory potency. [, ] Further SAR studies could explore the impact of specific structural elements on this compound's binding affinity, selectivity, and pharmacokinetic properties.
A: Researchers have explored microemulsion soft gelatin capsules to enhance this compound's oral bioavailability, achieving approximately 60% bioavailability with this formulation. [] Further research may focus on developing alternative formulations, such as nanoparticles or liposomes, to further enhance its delivery and therapeutic efficacy. [, ]
ANone: This section falls outside the scope of the provided research articles, which primarily focus on the preclinical and clinical development of this compound. Information on specific SHE regulations and compliance would be addressed in regulatory documents and guidelines.
A: this compound exhibits slow clearance and a large volume of distribution following intravenous administration. [, ] Oral absorption can be variable and is influenced by factors like formulation and co-administered medications. [, , , ]
A: this compound is a substrate of cytochrome P450 3A (CYP3A), a major drug-metabolizing enzyme. [, , ] Co-administration with other CYP3A substrates can lead to significant pharmacokinetic interactions, requiring dose adjustments to avoid toxicity. [, , , , , ]
A: Researchers have employed various human cancer cell lines, including MDR variants, to investigate this compound's ability to reverse drug resistance in vitro. These cell lines include leukemia (K562/R7), sarcoma (MES-SA/Dx5), and breast cancer (MDA435LCC6/MDR-1) models. [, , , , ]
A: Preclinical studies have utilized rodent models, including mice bearing human tumor xenografts, to assess this compound's ability to enhance the efficacy of anticancer drugs in vivo. [, , , , , ] These studies have demonstrated improved tumor responses and survival outcomes with this compound-modulated chemotherapy.
A: Yes, numerous Phase I, II, and III clinical trials have evaluated this compound in combination with various chemotherapeutic agents in patients with different cancer types, including acute myeloid leukemia (AML), multiple myeloma, ovarian cancer, and breast cancer. [, , , , , , , , , ]
A: While this compound can effectively reverse MDR mediated by P-gp overexpression, alternative resistance mechanisms, such as mutations in P-gp or upregulation of other drug transporters, might limit its efficacy. [, ]
ANone: The development of cross-resistance to different MDR modulators is possible, particularly if they share similar mechanisms of action or binding sites on P-gp.
A: Researchers have explored encapsulating this compound in nanoparticles or liposomes to improve its delivery and potentially reduce toxicity. [, ] Targeting strategies, such as conjugating this compound to antibodies or ligands that bind specifically to tumor cells, could further enhance its specificity and therapeutic index.
A: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or fluorescence detection, is widely used to quantify this compound concentrations in plasma and other biological matrices. [, , , , , ]
ANone: The provided research focuses on this compound's pharmacological properties and clinical applications, and does not contain information regarding its environmental impact or degradation.
A: Analytical methods used to quantify this compound in biological samples have likely undergone rigorous validation processes, including assessments of accuracy, precision, specificity, linearity, and stability, to ensure reliable and reproducible results. [, , , , ]
A: As a potential therapeutic agent, this compound's development and manufacturing would adhere to stringent quality control and assurance standards to ensure its consistency, safety, and efficacy. [] These measures involve rigorous testing and monitoring throughout the entire process, from raw material sourcing to final product release.
A: While this compound exhibits high selectivity for P-gp, it might interact with other drug transporters, albeit with lower affinity. [, , ] For example, research suggests potential interactions with breast cancer resistance protein (BCRP), another efflux transporter. [, ]
A: this compound is both a substrate and inhibitor of CYP3A, a major drug-metabolizing enzyme primarily found in the liver and intestines. [, , , , ] This dual interaction can significantly impact the pharmacokinetics of co-administered CYP3A substrates, leading to increased drug exposure and potential toxicity. Careful dose adjustments and therapeutic drug monitoring are crucial when combining this compound with other CYP3A substrates. [, , , , , ]
ANone: The provided research primarily focuses on this compound's pharmacological properties and clinical potential, and does not provide specific details on its biocompatibility or biodegradability.
A: Yes, several other P-gp inhibitors, including Elacridar and Tariquidar, have been investigated as potential MDR modulators. [, ] These third-generation inhibitors demonstrate higher potency and different selectivity profiles compared to this compound. [] Further research is needed to determine whether these newer agents offer clinical advantages over this compound in terms of efficacy, safety, and pharmacokinetic properties.
ANone: This section falls outside the scope of the provided research and relates more to pharmaceutical waste management practices.
ANone: The development and characterization of this compound have been facilitated by various research tools and resources, including:
- Cell culture models: MDR cell lines are essential for studying drug resistance mechanisms and evaluating the activity of potential modulators like this compound. [, , , , ]
- Animal models: Rodent models, particularly human tumor xenografts, are crucial for assessing in vivo efficacy and investigating PK/PD relationships. [, , , , , ]
- Analytical techniques: HPLC, often combined with MS or fluorescence detection, plays a vital role in quantifying this compound concentrations in biological samples. [, , , , , ]
- Clinical trial networks: Collaborative efforts involving multiple research institutions and hospitals are essential for conducting large-scale clinical trials to evaluate this compound's safety and efficacy in patients. [, , , , , , , , , ]
ANone: The discovery and development of this compound represent significant milestones in the ongoing search for effective strategies to overcome MDR in cancer.
- Second-generation modulators: this compound, a derivative of Cyclosporin A, emerged as a more potent and selective P-gp inhibitor with reduced immunosuppressive activity. [, , , , ]
- Third-generation inhibitors: More recently, compounds like Elacridar and Tariquidar have been developed, demonstrating even higher potency and different selectivity profiles compared to this compound. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



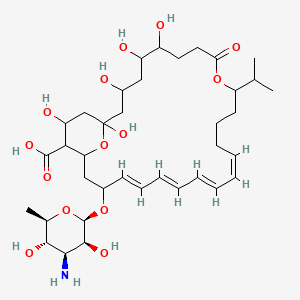

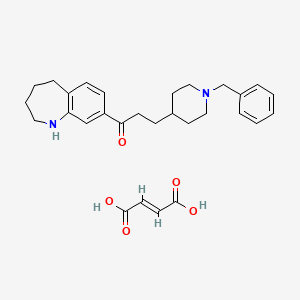

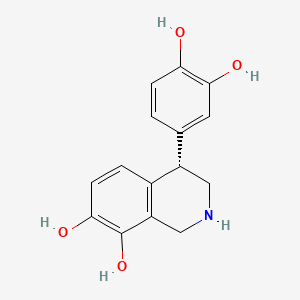
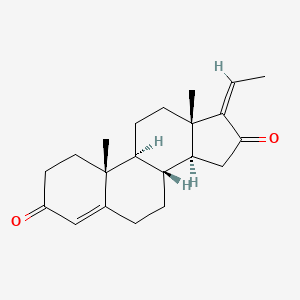
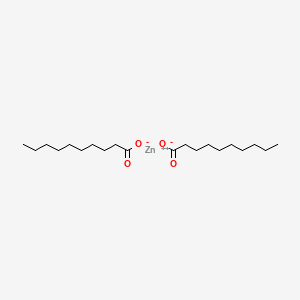
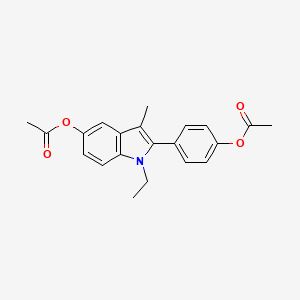
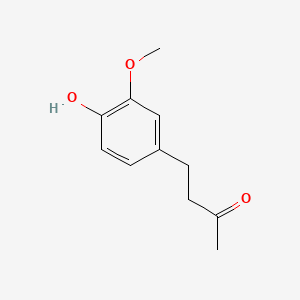
![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)
![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)


